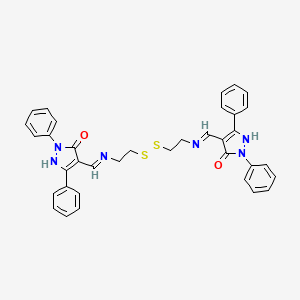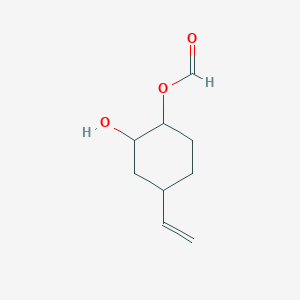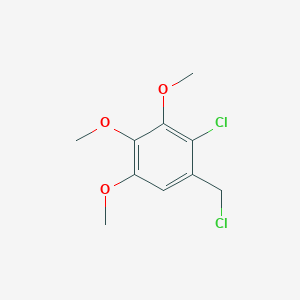
5-Ethyl-4-methyl-3-heptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-4-methyl-3-heptanone is an organic compound with the molecular formula C10H20O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinct structure, which includes an ethyl group and a methyl group attached to a heptane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-4-methyl-3-heptanone can be synthesized through various methods. One common approach involves the Grignard reaction, where propanal reacts with 2-bromopentane in the presence of magnesium to form 4-methyl-3-heptanol. This intermediate is then oxidized using dichromate to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the reductive condensation of propanal with butanone, followed by hydrogenation to produce the desired ketone .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methyl-3-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Dichromate in acidic conditions.
Reduction: Sodium borohydride in the presence of a suitable solvent.
Substitution: Nucleophiles such as halides under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
5-Ethyl-4-methyl-3-heptanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its role as a pheromone in certain insect species.
Industry: Used in the manufacture of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 5-ethyl-4-methyl-3-heptanone involves its interaction with specific molecular targets. For example, as a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Heptanone: Similar structure but lacks the ethyl and methyl groups.
5-Methyl-3-heptanone: Similar but has a different arrangement of alkyl groups.
Cyclohexanone: A cyclic ketone with different chemical properties.
Uniqueness
5-Ethyl-4-methyl-3-heptanone is unique due to its specific arrangement of alkyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemicals and as a pheromone in biological studies.
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
156.26 g/mol |
IUPAC Name |
5-ethyl-4-methylheptan-3-one |
InChI |
InChI=1S/C10H20O/c1-5-9(6-2)8(4)10(11)7-3/h8-9H,5-7H2,1-4H3 |
InChI Key |
QGWICBSPPIODGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-[(3-Carbamimidoylphenoxy)methyl]-4-(1-carboxy-1-hydroxyethyl)cyclohexyl]-2-hydroxypropanoic acid;3-(cyclohexylmethoxy)benzenecarboximidamide](/img/structure/B13794501.png)
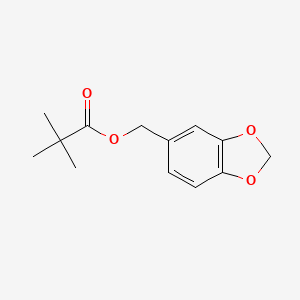
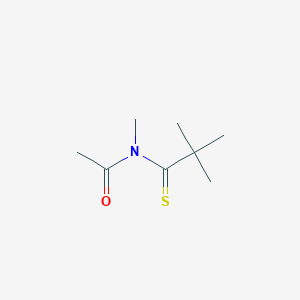
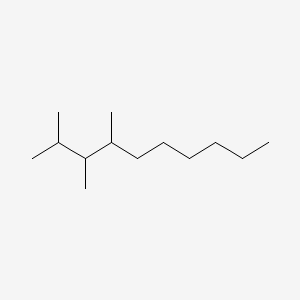
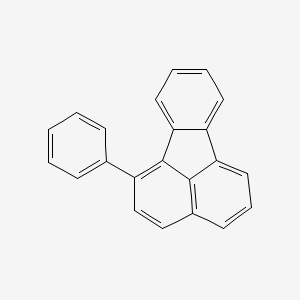


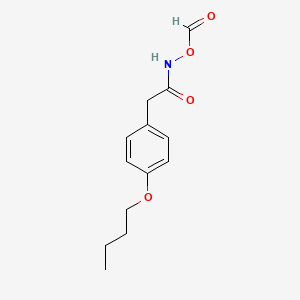
![5,9-Dithia-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13794556.png)
